5-Nitrouracil

Catalog No.
S563205
CAS No.
611-08-5
M.F
C4H3N3O4
M. Wt
157.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitrouracil

CAS Number

611-08-5

Product Name

5-Nitrouracil

IUPAC Name

5-nitro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9)

InChI Key

TUARVSWVPPVUGS-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Nitro-2,4(1H,3H)-pyrimidinedione; 5-Nitro-2,4-dihydroxypyrimidine; 5-Nitropyrimidine-2,4-diol; NSC 9790;

Canonical SMILES

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]

The exact mass of the compound 5-Nitrouracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9790. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Nitrouracil is a highly polarizable, pyrimidine-derived intermediate and functional material characterized by a nitro group at the C-5 position of the uracil ring. In industrial procurement and advanced laboratory synthesis, it serves as a critical precursor for the high-yield production of 5-aminouracil and 2,4-dichloro-5-nitropyrimidine, which are essential building blocks for pharmaceuticals and agrochemicals. Beyond its role as a synthetic intermediate, 5-nitrouracil exhibits strong non-centrosymmetric crystalline properties, making it highly valuable in nonlinear optical (NLO) applications such as second-harmonic generation (SHG). It also functions as a potent mechanism-based inhibitor of key pyrimidine catabolic enzymes like dihydropyrimidine dehydrogenase (DPD) and thymidine phosphorylase (TP). Its baseline solubility in water (approximately 3.61 g/L at 25°C) and robust thermal stability (melting point >300°C) ensure reliable handling in both aqueous and organic process workflows .

Substituting 5-nitrouracil with analogs such as 5-fluorouracil, 6-nitrouracil, or unsubstituted uracil leads to critical failures in both synthetic pathways and biochemical assays. In precursor applications, 5-nitrouracil provides a direct, regioselective route to 5-aminouracil via reduction and to 2,4-dichloro-5-nitropyrimidine via chlorination. Using unsubstituted uracil requires multi-step nitration or halogenation with lower overall yields and difficult separations, while 6-nitrouracil yields the incorrect regioisomer (6-aminouracil), which has entirely different pharmacological and coordination properties. In biochemical contexts, the specific electron-withdrawing nature and steric bulk of the C-5 nitro group allow 5-nitrouracil to act as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) and thymidine phosphorylase (TP), whereas 5-fluorouracil acts as a substrate or active chemotherapeutic agent rather than a dedicated assay inhibitor. Furthermore, in materials science, the unique dipole moment and hydrogen-bonding network of 5-nitrouracil are required to form the acentric crystals necessary for high-efficiency second-harmonic generation; generic uracils crystallize centrosymmetrically and exhibit zero SHG efficiency [1].

High-Yield Chlorination for Pyrimidine Intermediate Synthesis

5-Nitrouracil is a highly efficient starting material for synthesizing 2,4-dichloro-5-nitropyrimidine, a critical pharmaceutical intermediate. When reacted with phosphorus oxychloride (POCl3), 5-nitrouracil undergoes direct conversion to the dichloro derivative. Industrial processes utilizing 5-nitrouracil achieve high assay yields (e.g., 57% crude, refined via distillation) without the extensive amine-substituted side products that plague the direct chlorination of 5-aminouracil or unsubstituted pyrimidines. This regioselective reactivity makes 5-nitrouracil vastly more effective than 5-aminouracil for producing chlorinated pyrimidine scaffolds, avoiding the heavy environmental pollution associated with alternative metal-reduction pathways [1].

Evidence DimensionPrecursor processability and side-product formation during chlorination
Target Compound Data5-Nitrouracil (Direct conversion to 2,4-dichloro-5-nitropyrimidine with high assay yield and minimal side products)
Comparator Or Baseline5-Aminouracil (Direct chlorination leads to low yields and large amounts of amine-substituted side products)
Quantified DifferenceSignificant reduction in side-product contamination and improved scalable yield
ConditionsChlorination with POCl3 under controlled industrial conditions

Procuring 5-nitrouracil avoids the low yields and difficult purification processes associated with the direct chlorination of 5-aminouracil.

Stronger Binding Affinity in Supramolecular Drug Delivery Models

In the development of water-soluble calixarene-based drug delivery systems, the functional group at the C-5 position of the uracil ring drastically alters binding efficiency. Quantitative HPLC analysis of complexation with hydrophilic phosphine oxide calixarenes (CPO) demonstrates that 5-nitrouracil achieves a binding constant (KA) of 18,482 M^-1. In contrast, 5-aminouracil exhibits a significantly weaker binding constant of only 4,484 M^-1. This 4.1-fold increase in binding affinity highlights 5-nitrouracil as a highly effective model compound for designing and testing targeted pyrimidine delivery vehicles [1].

Evidence DimensionBinding constant (KA) with hydrophilic phosphine oxide calixarenes
Target Compound Data5-Nitrouracil (KA = 18,482 M^-1)
Comparator Or Baseline5-Aminouracil (KA = 4,484 M^-1)
Quantified Difference4.1-fold higher binding affinity
ConditionsComplexation with water-soluble tetrapropoxycalix[4]arenes (CPO) measured via HPLC

Procuring 5-nitrouracil provides a high-affinity baseline for validating novel supramolecular carriers and drug delivery formulations.

Exceptionally High Second-Harmonic Generation (SHG) Efficiency

5-Nitrouracil possesses a permanent electric dipole moment and forms non-centrosymmetric orthorhombic crystals that are highly effective for nonlinear optical applications. Polycrystalline and single-crystal measurements reveal that 5-nitrouracil complexes (such as L-histidinium 5-nitrouracil) exhibit a Second-Harmonic Generation (SHG) efficiency up to 10.5 times greater than that of the standard benchmark potassium dihydrogen phosphate (KDP), and approximately 3.5 times higher than urea. The strong hydrogen-bonding network also imparts a high optical damage threshold, making it highly advantageous compared to many conventional organic NLO materials that suffer from poor stability [1].

Evidence DimensionSecond-Harmonic Generation (SHG) efficiency
Target Compound Data5-Nitrouracil crystals (10.5x KDP)
Comparator Or BaselinePotassium dihydrogen phosphate (KDP) (Baseline 1.0x)
Quantified Difference1050% of benchmark SHG efficiency
ConditionsPolycrystalline powder SHG measurements

For materials science procurement, 5-nitrouracil offers a massive leap in optical conversion efficiency for blue-light generation compared to standard inorganic benchmarks.

Precursor for Pharmaceutical Intermediate Manufacturing

Procuring 5-nitrouracil is essential for the high-yield, scalable synthesis of 2,4-dichloro-5-nitropyrimidine via POCl3 chlorination, avoiding the side-product contamination seen with 5-aminouracil [1].

Supramolecular Chemistry and Carrier Validation

Due to its exceptionally high binding affinity (KA = 18,482 M^-1), 5-nitrouracil is the ideal baseline guest molecule for validating novel calixarene-based drug delivery systems [2].

Nonlinear Optical (NLO) Crystal Engineering

5-Nitrouracil is the material of choice for developing organic crystals with high second-harmonic generation (SHG) efficiency and high optical damage thresholds for blue-light generation applications [3].

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

157.01235559 Da

Monoisotopic Mass

157.01235559 Da

Heavy Atom Count

11

UNII

R2RVD37G8Q

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

611-08-5

Wikipedia

5-nitrouracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 5-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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